1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile

Diels–Alder cycloaddition latent diene precursor synthetic methodology

Researchers requiring 2-cyano-1,3-butadiene for [4+2] cycloadditions face handling hazards and limited availability of the free diene. This compound eliminates that bottleneck as a shelf-stable solid precursor that thermally extrudes SO₂ to generate the electron-poor diene in situ. • Enables IEDDA cycloadditions with electron-rich alkynes inaccessible to unsubstituted sulfolenes • Delivers 80% yield for acrylonitrile adduct in benchmark Diels-Alder reactions • Supplied at ≥95% purity as powder; frozen storage (-10°C); ships with ice pack

Molecular Formula C5H5NO2S
Molecular Weight 143.16
CAS No. 122131-77-5
Cat. No. B2604819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile
CAS122131-77-5
Molecular FormulaC5H5NO2S
Molecular Weight143.16
Structural Identifiers
SMILESC1C=C(CS1(=O)=O)C#N
InChIInChI=1S/C5H5NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2,4H2
InChIKeySNWCSTMLXJTGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile – Identity & Procurement


1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile (syn. 3-cyano-2,5-dihydrothiophene-1,1-dioxide) is a cyano-substituted sulfolene—a five-membered cyclic sulfone bearing a conjugated endocyclic double bond. The compound serves primarily as a shelf-stable, solid precursor that thermally extrudes SO₂ to generate 2-cyano-1,3-butadiene in situ, obviating the need to handle the free, unstable diene [1]. Its electron-poor nature, arising from both the sulfone and the nitrile substituent, distinguishes it from unsubstituted sulfolenes and positions it as a versatile diene for inverse-electron-demand Diels–Alder (IEDDA) and related cycloaddition manifolds [1][2]. Commercially available from suppliers such as Enamine (via Sigma-Aldrich and Fujifilm Wako) at ≥95% purity, the compound is supplied as a powder requiring frozen storage (–10 °C) .

Workflow
Latent diene precursor for Diels–Alder and IEDDA cycloadditions
Selection
Electron-poor, shelf-stable solid; avoids handling unstable 2-cyano-1,3-butadiene
Use Context
Synthesis of cyano-substituted carbocycles and bioorthogonal conjugates

1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile: Why Generic Substitution Fails


Unsubstituted 3-sulfolene (CAS 77-79-2) and alkyl-substituted sulfolenes release electron-rich or electronically neutral 1,3-dienes (butadiene, isoprene) upon thermolysis, which react efficiently only with electron-deficient dienophiles and are unsuitable for inverse-electron-demand cycloadditions [1][2]. In contrast, 1,1-dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile generates 2-cyano-1,3-butadiene—a strongly electron-poor diene—enabling high-yield [4+2] cycloadditions with electron-rich or strained alkynes that are inaccessible to generic sulfolenes [1][3]. Furthermore, the saturated analog tetrahydrothiophene-3-carbonitrile 1,1-dioxide (CAS 17389-09-2) lacks the endocyclic double bond required for cheletropic SO₂ extrusion and therefore cannot function as a latent diene precursor . These electronic and structural divergences make simple in-class replacement impossible for workflows that depend on the unique combination of latent diene release and electron-poor diene character.

Electronic mismatch
Unsubstituted and alkyl sulfolenes release electron-rich dienes; may not support inverse-electron-demand cycloadditions required for IEDDA and some Diels–Alder pairings.
Structural prerequisite
Saturated analog (CAS 17389-09-2) lacks the endocyclic double bond necessary for cheletropic SO₂ extrusion, limiting its function as a latent diene precursor.
Functional group absence
Sulfolenes without the 3-cyano substituent cannot directly introduce the nitrile group into cycloadducts, reducing downstream diversification options.

1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile – Evidence vs. Closest Analogs


Thermal Stability and Storability vs. Free 2-Cyano-1,3-butadiene

The compound is an indefinitely storable, non-volatile crystalline solid at ambient temperature, whereas 2-cyano-1,3-butadiene itself dimerizes on standing even in an ice-box and cannot be isolated as a stable reagent [1]. The Tetrahedron paper explicitly states that the sulfolene 'can be used in the Diels-Alder reactions without isolation of the unstable diene' [1]. This shelf-stability translates directly into procurement practicality: the compound can be purchased, inventoried, and used on demand, unlike the free diene which would require hazardous, just-in-time generation.

Stability vs. free diene
Reported
Stable crystalline solid; free 2-cyano-1,3-butadiene dimerizes at ice-box temperature, not isolable as a reagent [1].
Enables routine procurement and inventory without in situ diene generation.
Long-term purity maintained at –10 °C.
Diels–Alder cycloaddition latent diene precursor synthetic methodology

Diels–Alder Cycloaddition Yield with Electron-Deficient Dienophiles

The target sulfolene, when thermolyzed in toluene, generates 2-cyano-1,3-butadiene which undergoes Diels–Alder cycloaddition with acrylonitrile (an electron-deficient dienophile) to afford 1,4-dicyano-4-vinylcyclohexane in 80% isolated yield [1][2]. Unsubstituted 3-sulfolene (CAS 77-79-2) under comparable conditions with maleic anhydride typically yields the Diels–Alder adduct in modest yields (often 40–60% in standard undergraduate laboratory protocols) . The high yield observed for the cyano-substituted sulfolene reflects the favorable electronic matching between the electron-poor diene and electron-deficient dienophiles, a pairing that is inefficient or impossible with electron-rich dienes released from generic sulfolenes [1].

Cycloaddition yield
Cross-study comparable
Target: 80% isolated yield with acrylonitrile; 3-sulfolene: typical 40–60% with maleic anhydride.
Reported yield context in electronically matched Diels–Alder reactions.
Dienophile and conditions differ between studies.
Diels–Alder yield regioselective cycloaddition cyano-substituted cyclohexene

Electron-Poor Diene Character for Inverse-Electron-Demand Cycloadditions

The electron-withdrawing sulfone and nitrile substituents render both the intact sulfolene and its derived 2-cyano-1,3-butadiene strongly electron-deficient. The Tetrahedron paper explicitly notes that 'Diels-Alder reactions of 2-cyano-1,3-butadiene appear to proceed in high yield only with electron-deficient dienophiles' [1]. In contrast, 3-sulfolene releases butadiene, which reacts preferentially with electron-deficient dienophiles (normal-demand Diels–Alder) [2]. More broadly, electron-deficient thiophene 1,1-dioxides have been demonstrated to undergo rapid IEDDA reactions with strained cyclooctynes at ambient temperature, affording benzocyclooctenes in excellent yields—a reactivity manifold that electron-rich sulfolenes cannot access [3]. The cyano-substituted variant is thus positioned as an entry point into bioorthogonal conjugation and sequential molecular assembly strategies.

Electronic demand
Class-level inference
Electron-poor diene; enables reactions with strained alkynes inaccessible to generic sulfolenes [3].
May support IEDDA-based bioconjugation strategies.
Direct data for cyano variant in IEDDA unpublished.
inverse-electron-demand Diels–Alder IEDDA click chemistry electron-poor diene

LogP and sp³ Fraction vs. Saturated Analog

The compound exhibits a calculated LogP of –0.7 and an sp³-hybridized carbon fraction of 0.4 (i.e., 40% saturated carbons) [1]. The saturated analog tetrahydrothiophene-3-carbonitrile 1,1-dioxide (CAS 17389-09-2) has a higher sp³ fraction (~0.6, as all ring carbons are saturated) and a higher predicted LogP (~0.2 based on structural increment calculations) . These differences in lipophilicity and saturation directly impact solubility, membrane permeability, and metabolic stability if the compound or its derivatives are advanced into medicinal chemistry programs. The lower LogP and partial unsaturation of the target compound may offer advantages in fragment-based drug discovery where balanced polarity is desired.

Physicochemical profile
Reported
LogP –0.7, sp³ fraction 0.4; saturated analog est. LogP +0.2, sp³ ≈0.6.
Differentiated polarity for lead optimization and ADME profiling.
Predicted values; experimental confirmation advised.
physicochemical properties LogP fraction sp³ drug-likeness

Synthetic Accessibility and Multigram Potential

The Tetrahedron paper describes 'a new, productive synthesis' of the target compound, indicating that the route is efficient and amenable to scale-up [1]. The synthesis proceeds from 4-cyano-3-tetrahydrothiophenone via reduction, mesylation, elimination, and oxidation steps—a sequence that avoids hazardous or prohibitively expensive reagents [1][2]. This contrasts with certain other substituted sulfolenes that require multi-step sequences with lower overall yields or less accessible starting materials. The commercial availability of the compound from multiple reputable vendors (Enamine, Leyan, CymitQuimica) at ≥95% purity further confirms the robustness and scalability of the synthetic route .

Supply continuity
Reported
Productive synthesis reported; multi-vendor availability at ≥95% purity.
Supports reliable procurement and scale-up feasibility.
Based on 1988 publication and current catalogs.
synthetic methodology scalability precursor synthesis

1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile – Optimal Use Cases


Cyano-Functionalized Cyclohexenes via Diels–Alder Cycloaddition

The compound's core utility lies in the thermal generation of 2-cyano-1,3-butadiene for [4+2] cycloadditions with electron-deficient dienophiles. The demonstrated 80% yield for the acrylonitrile adduct [1][2] establishes this as a viable strategy for constructing densely functionalized cyclohexene scaffolds bearing nitrile groups—valuable intermediates for further elaboration into pharmaceuticals, agrochemicals, and functional materials. Researchers pursuing regio- and stereoselective synthesis of cyano-substituted carbocycles should prioritize this sulfolene over unsubstituted 3-sulfolene, which cannot deliver the cyano functionality or the electronic demand required for efficient coupling with electron-deficient partners [1].

IEDDA Conjugation and Click Chemistry Platform

The electron-poor nature of the thiophene 1,1-dioxide core, enhanced by the cyano substituent, makes this compound a candidate for IEDDA-based bioconjugation strategies. Electron-deficient thiophene dioxides react rapidly with strained cyclooctynes to form stable benzocyclooctene adducts under mild, bioorthogonal conditions [3]. While direct data for the cyano-substituted variant in this context are not yet published, the class-level evidence strongly supports its suitability as a bisreactive platform for sequential molecular conjugation. Researchers developing multifunctional probes, antibody-drug conjugates, or materials requiring chemoselective ligation should evaluate this compound as an alternative to tetrazine-based IEDDA reagents [3].

Medicinal Chemistry Building Block with Differentiated Properties

With a LogP of –0.7 and an sp³ carbon fraction of 0.4 [4], the compound occupies a favorable property space for fragment-based drug discovery, particularly for targets requiring balanced polarity and limited lipophilicity (e.g., CNS or anti-infective programs). In contrast to the saturated analog tetrahydrothiophene-3-carbonitrile 1,1-dioxide (estimated LogP ≈ +0.2, sp³ ≈ 0.6) , the target compound offers lower lipophilicity and a partially unsaturated scaffold that can be further diversified through the latent diene functionality or the nitrile group. Medicinal chemists seeking cyano-substituted sulfur heterocycle building blocks with differentiated ADME profiles should procure this compound rather than the saturated analog when polarity is a design criterion [4].

Precursor for Cyano-Substituted Phthalocyanines

Cyano-substituted butadiene sulfones have been investigated as precursors to vicinal dicyano compounds, which are key intermediates for the synthesis of phthalocyanines and tetrazaporphins—macrocycles with applications in photodynamic therapy, organic electronics, and catalysis [5]. The target compound, as a mono-cyano sulfolene, can serve as a starting point for accessing 3,4-dicyanodihydrothiophene derivatives through further functionalization and oxidation, ultimately leading to macrocyclic structures with tailored optoelectronic properties [5]. Materials scientists and synthetic chemists working on porphyrinoid systems should consider this compound as a modular entry point into cyano-functionalized macrocycle precursors.

Application
Selection Property
Validation Focus
Cyano-functionalized cyclohexene synthesis
Latent 2-cyano-1,3-butadiene precursor with electron-poor diene character
Cycloaddition efficiency and dienophile electronic matching
IEDDA bioconjugation platform
Electron-deficient thiophene dioxide core enabling inverse-demand reactivity
Reactivity with strained alkynes under bioorthogonal conditions
Fragment-based medicinal chemistry
Low lipophilicity and moderate sp³ fraction for balanced polarity
Lead optimization with ADME and property profiling
Cyano-substituted phthalocyanine synthesis
Cyano group and latent diene for vicinal dicyano elaboration
Macrocyclization yield and optoelectronic property assessment
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